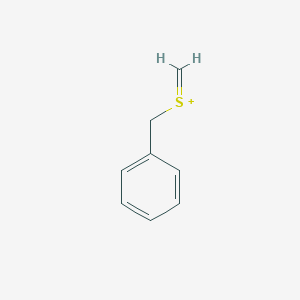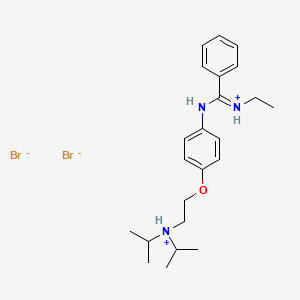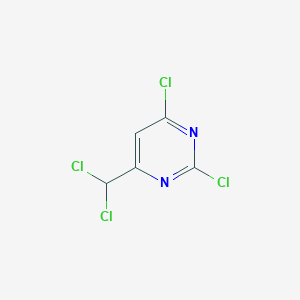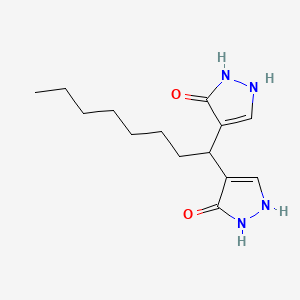
2-(Difluoromethyl)hex-5-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)hex-5-enoyl chloride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a difluoromethyl group attached to a hex-5-enoyl chloride backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)hex-5-enoyl chloride typically involves the introduction of the difluoromethyl group into the hex-5-enoyl chloride structure. One common method is the reaction of hex-5-enoyl chloride with difluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)hex-5-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Addition Reactions: The presence of the double bond in the hex-5-enoyl moiety allows for addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of polar aprotic solvents and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted hex-5-enoyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)hex-5-enoyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)hex-5-enoyl chloride involves its reactivity with various molecular targets. The difluoromethyl group can participate in interactions with enzymes and receptors, influencing biological pathways. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)hex-5-enoyl chloride: Similar structure but with a trifluoromethyl group.
2-(Chloromethyl)hex-5-enoyl chloride: Contains a chloromethyl group instead of difluoromethyl.
2-(Methyl)hex-5-enoyl chloride: Lacks fluorine atoms, making it less reactive in certain contexts.
Uniqueness
2-(Difluoromethyl)hex-5-enoyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable compound in various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
81982-40-3 |
|---|---|
Molekularformel |
C7H9ClF2O |
Molekulargewicht |
182.59 g/mol |
IUPAC-Name |
2-(difluoromethyl)hex-5-enoyl chloride |
InChI |
InChI=1S/C7H9ClF2O/c1-2-3-4-5(6(8)11)7(9)10/h2,5,7H,1,3-4H2 |
InChI-Schlüssel |
ITCDQQOYLIPSHS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC(C(F)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



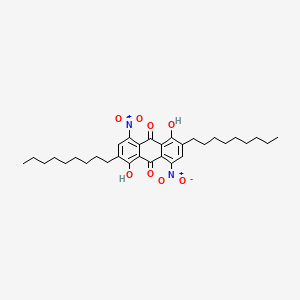
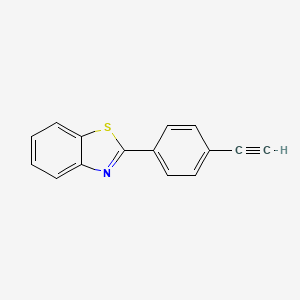
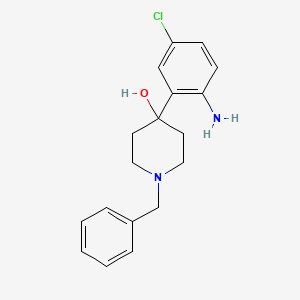

![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
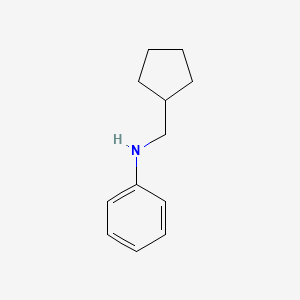

![5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate](/img/structure/B14408068.png)
